molecular formula C14H23NO2 B2616887 4-(1-Adamantyl)-4-aminobutanoic acid CAS No. 933721-54-1

4-(1-Adamantyl)-4-aminobutanoic acid

Cat. No.: B2616887
CAS No.: 933721-54-1
M. Wt: 237.343
InChI Key: DDXURTFOYAJBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Adamantyl)-4-aminobutanoic acid is a synthetic compound featuring an adamantane moiety attached to the fourth carbon of a 4-aminobutanoic acid (γ-aminobutyric acid, GABA) backbone. The adamantane group confers high lipophilicity, while the amino and carboxylic acid groups introduce polarity, creating a zwitterionic structure. This unique combination may influence its pharmacokinetic properties, such as membrane permeability and target binding .

Properties

IUPAC Name

4-(1-adamantyl)-4-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXURTFOYAJBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-4-aminobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(1-Adamantyl)-4-aminobutanoic acid may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-4-aminobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acyl chlorides, anhydrides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Chemical Synthesis

4-(1-Adamantyl)-4-aminobutanoic acid serves as a versatile building block in organic synthesis. It is employed in the creation of more complex organic molecules due to its ability to undergo various chemical reactions:

  • Oxidation : This compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution Reactions : The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Biological Research

The compound has been investigated for its potential biological activities, making it a subject of interest in pharmacological studies:

  • Antiviral and Anticancer Properties : Research indicates that derivatives of adamantane, including 4-(1-Adamantyl)-4-aminobutanoic acid, exhibit antiviral properties against viruses like HIV and Hepatitis C. They also show promise in inhibiting cancer cell proliferation .
  • Biochemical Probes : Due to its structural properties, it is explored as a biochemical probe to study various biological processes.

Medicinal Chemistry

The therapeutic potential of 4-(1-Adamantyl)-4-aminobutanoic acid is significant:

  • Antiviral Agents : The compound has been studied for its efficacy against viral infections, particularly as part of drug development efforts targeting influenza and other viral pathogens .
  • Anticancer Agents : Its ability to induce apoptosis in cancer cells has been documented, highlighting its potential use in cancer therapies .

Industrial Applications

In addition to its research applications, 4-(1-Adamantyl)-4-aminobutanoic acid is utilized in industrial settings:

  • Advanced Materials : Its stability and rigidity make it suitable for the production of advanced materials and polymers, which are valuable in various engineering applications .

Case Studies and Research Findings

Several studies have highlighted the compound's diverse applications:

Study FocusFindings
Antiviral ActivityDemonstrated effectiveness against HIV and Hepatitis C viruses through inhibition of viral replication mechanisms .
Anticancer ActivityInduced apoptosis in multiple cancer cell lines; showed potential for developing new cancer therapies .
Antimicrobial PropertiesExhibited strong activity against Gram-positive bacteria, indicating potential for clinical applications in treating infections .

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-4-aminobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

  • Adamantane : A rigid, diamondoid hydrocarbon enhancing metabolic stability and hydrophobic interactions.
  • Zwitterionic Nature: The amino (-NH₂) and carboxylic acid (-COOH) groups enable solubility in both aqueous and lipid environments.

Comparison with Similar Compounds

Adamantane-Containing Carboxylic Acid Derivatives

4-(1-Adamantyl)butanoic Acid ():

  • Structure: Lacks the amino group, with a carboxylic acid at the terminal position.
  • Properties : Molecular weight = 222.32 g/mol; logP (estimated) ≈ 3.5 due to adamantane.
  • Applications : Used in drug design for its lipophilicity and stability.

4-(1-Adamantyl)quinoline-2-carboxylic Acid ():

  • Structure: Combines adamantane with a quinoline-carboxylic acid scaffold.
  • Activity : Potent antituberculosis agent (IC₅₀ < 1 μM against Mycobacterium tuberculosis) .
  • Comparison: The quinoline ring enhances π-π stacking with bacterial enzymes, whereas the target compound’s amino group may favor neuronal targets.

3-Cl-AHPC ():

  • Structure : Adamantyl-substituted cinnamic acid derivative with a chlorine substituent.
  • Activity : Induces apoptosis in leukemia cells (EC₅₀ = 0.15 μM) via p53-independent pathways .
  • Comparison : The cinnamic acid group facilitates binding to nuclear receptors, while the target compound’s GABA-like structure may limit cross-reactivity.

Amino Acid Derivatives with Adamantane

4-[(Quinolin-4-yl)amino]butanoic Acid ():

  • Structure: Quinoline-amino butanoic acid hybrid.
  • Activity : Antiviral activity against H1N1 (IC₅₀ = 0.23 ± 0.15 μM), outperforming amantadine (IC₅₀ = 22 ± 0.57 μM) .
  • Comparison: The quinoline moiety improves viral neuraminidase inhibition, while the target compound’s adamantane may target ion channels.

4-Aminoquinoline-Based Adamantanes ():

  • Structure: 4-Aminoquinoline linked to adamantane via a flexible chain.
  • Activity : Anticholinesterase activity (IC₅₀ ~ 10 nM) for Alzheimer’s therapy.
  • Comparison: The quinoline group enhances acetylcholinesterase binding, whereas the target compound’s amino acid backbone may modulate GABAergic signaling.

GABA Analogs and Natural Derivatives

γ-Aminobutyric Acid (GABA) ():

  • Structure: Endogenous neurotransmitter without adamantane.
  • Activity : Binds to GABAₐ/GABAB receptors (EC₅₀ ~ 1–10 μM).
  • Comparison : The target compound’s adamantane group may reduce blood-brain barrier penetration but improve metabolic stability .

N-Acetyl-4-aminobutanoic Acid ():

  • Structure : Acetylated GABA derivative.
  • Activity : Modulates GABA transaminase activity (IC₅₀ ~ 50 μM).
  • Comparison : Acetylation reduces zwitterionic character, altering solubility and target specificity compared to the adamantyl analog.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
4-(1-Adamantyl)-4-aminobutanoic acid 237.34 2.8 0.5
4-(1-Adamantyl)butanoic acid 222.32 3.5 0.2
3-Cl-AHPC 429.94 5.2 <0.1
GABA 103.12 -1.0 1000

Biological Activity

4-(1-Adamantyl)-4-aminobutanoic acid (commonly referred to as Adamantyl-ABA) is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and applications in medicinal chemistry. This article explores the biological activity of Adamantyl-ABA, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(1-Adamantyl)-4-aminobutanoic acid includes an adamantyl group attached to a butanoic acid backbone, which contributes to its lipophilicity and biological activity. The molecular formula is C12H19NC_{12}H_{19}N with a molecular weight of approximately 191.29 g/mol.

Adamantyl-ABA is believed to exert its biological effects through several mechanisms:

  • Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are involved in pathological processes, including those related to inflammation and cancer progression.
  • Cellular Signaling : Adamantyl-ABA may affect intracellular signaling pathways, leading to altered cell proliferation and apoptosis.

Biological Activities

Research indicates that 4-(1-Adamantyl)-4-aminobutanoic acid demonstrates several notable biological activities:

Antiproliferative Activity

Studies have shown that Adamantyl-ABA exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against human breast cancer cells, displaying dose-dependent inhibition of cell growth. The mechanism involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Given its structural similarity to other adamantane derivatives known for neuroprotective properties, Adamantyl-ABA has been investigated for potential therapeutic applications in neurodegenerative diseases. Preliminary findings suggest it may protect neuronal cells from oxidative stress and excitotoxicity.

Antimicrobial Properties

Some studies have explored the antimicrobial activity of Adamantyl-ABA. It has shown potential against certain bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial efficacy.

Research Findings and Case Studies

StudyFindings
Investigated the synthesis and pharmacological evaluation of 4-(1-Adamantyl) phenylalkylamines, highlighting their potential antiproliferative activity against cancer cell lines.
Reviewed the medicinal chemistry of adamantane derivatives, noting their applications in drug development and interactions with viral targets.
Conducted a structure-activity relationship study indicating that modifications to the adamantane scaffold can significantly influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.